molecular formula C9H9FO B8730943 1-(4-Fluorophenyl)prop-2-en-1-ol

1-(4-Fluorophenyl)prop-2-en-1-ol

Cat. No.: B8730943
M. Wt: 152.16 g/mol
InChI Key: MBYIIBJTIKVPGF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

1-(4-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2

InChI Key

MBYIIBJTIKVPGF-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-fluorobenzaldehyde (8.5 g, 68.2 mmol, Aldrich) in 50 mL of tetrahydrofuran was added dropwise to a solution of vinylmagnesium bromide (9.84 g, 75 mmol, Aldrich) in 150 mL of tetrahydrofuran at 0° C. The mixture was stirred for 20 min and then allowed to warm to room temperature. The reaction was stirred overnight and quenched by the addition of water (100 mL). The resulting precipitate was removed by filtration. The filtrate was concentrated in vacuo and then dissolved in 200 mL of ethyl acetate. This solution was washed with water, brine, dried over sodium sulfate, and concentrated in vacuo to 10.3 g of an amber oil as product. NMR (300 MHz, CDCl3) δ 7.37-7.29 (m, 2H), 7.04 (dd, 2H, J=9 Hz, 9 Hz), 6.08-5.97 (m, 1H), 5.35 (d, 1H, J=17 Hz), 5.21 (d, 2H, J=10 Hz), 1.90 (d, 1H, J=4 Hz).
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8.5 g
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9.84 g
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50 mL
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

1,550 ml (2.0 mol) of a 1.29 M solution of vinylmagnesium chloride in tetrahydrofuran were introduced into a 4 l stirred flask under nitrogen. Subsequently, while stirring under nitrogen at 30°-35° C., a solution of 222.0 g (1,764 mol) of 4-fluorobenzaldehyde in 2,000 ml of tetrahydrofuran was added over the course of 30 min, cooling the reaction mixture with ice. The mixture was then stirred at room temperature under nitrogen for 2.5 h. Subsequently, while stirring and cooling with ice, 180 ml of water were added, the mixture was filtered with suction, and the residue from the filter was washed 3x with 150 ml of tetrahydrofuran. The filtrates were combined, dried with sodium sulfate and concentrated. 265.7 g (99%) of product were obtained in the form of a yellow-brown oil.
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180 mL
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Yield
99%

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